
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are located in the brain and throughout the body. CP-47,497 has been used in scientific research to study the effects of cannabinoids on the body and to develop new treatments for various medical conditions.
Mecanismo De Acción
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea is a potent agonist of the cannabinoid receptors, which are located in the brain and throughout the body. When 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea binds to these receptors, it activates them, leading to a range of effects on the body. These effects include the modulation of pain and inflammation, the regulation of mood and appetite, and the modulation of the immune system.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has a range of biochemical and physiological effects on the body. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and GABA. It has also been shown to modulate the activity of various enzymes and signaling pathways, including the MAPK/ERK pathway and the NF-kB pathway. 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of cannabinoids on the body. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea also has some limitations. It is highly lipophilic, which makes it difficult to dissolve in water-based solutions. It is also relatively unstable, which makes it difficult to store for long periods of time.
Direcciones Futuras
There are several future directions for research on 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea. One area of research is the development of new treatments for medical conditions, including pain, inflammation, and anxiety. Another area of research is the development of new synthetic cannabinoids that are more stable and have fewer side effects than 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea. Finally, research is needed to better understand the mechanisms of action of cannabinoids and their effects on the body, which could lead to new treatments for a range of medical conditions.
Métodos De Síntesis
The synthesis of 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea involves several steps, including the reaction of cyclopropylmethylamine with 4-methylbenzoyl chloride to form the corresponding amide. This amide is then treated with phosgene to form the corresponding isocyanate, which is then reacted with urea to form 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has been extensively used in scientific research to study the effects of cannabinoids on the body. It has been used to study the mechanisms of action of cannabinoids, including their effects on the endocannabinoid system and the brain. 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has also been used to develop new treatments for various medical conditions, including pain, inflammation, and anxiety.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-2-6-11(7-3-9)14-12(15)13-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCFXSYUUNTFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






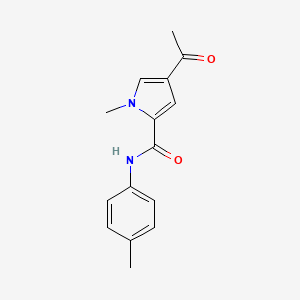
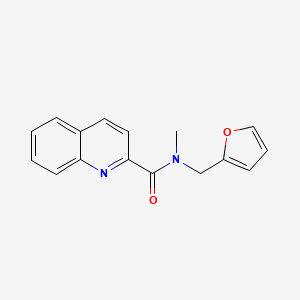
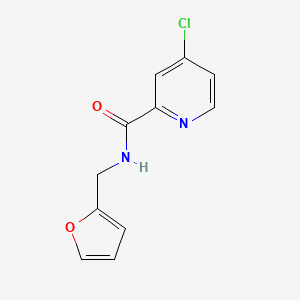
![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
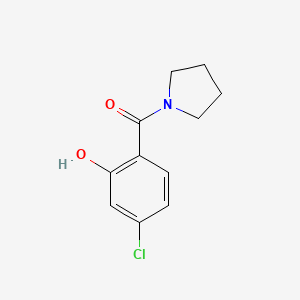
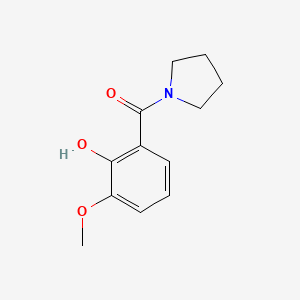

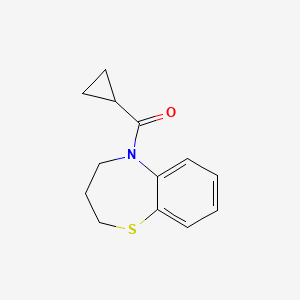
![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)